molecular formula C16H13F3N4OS2 B2597605 Irestatin 9389 CAS No. 626221-47-4

Irestatin 9389

Numéro de catalogue B2597605
Numéro CAS: 626221-47-4
Poids moléculaire: 398.42
Clé InChI: OQPKODFAFXMGNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Irestatin 9389 is a potent inhibitor of the endonuclease IRE1 (IC50 = 6.3 nM) and unfolded protein response (UPR) . It has been used in research as a hypoxia-selective cytotoxin and has been shown to impair tumor growth .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to inhibit the IRE1/JNK pathway, which plays a role in inflammation and the production of glomerular extracellular matrix in the transition from acute kidney injury to chronic kidney disease .

Applications De Recherche Scientifique

Applications in Colorectal Cancer Treatment

Irestatin 9389 has shown applications in the treatment of colorectal cancer. Research indicates that it can be combined with fluorouracil, leucovorin, irinotecan, and oxaliplatin for treating metastatic colorectal cancer. The combination of these agents has been found to have significant activity, improving survival times and reducing severe toxicity rates compared to other drug combinations (Goldberg et al., 2004).

Role in Small-Cell Lung Cancer Therapy

This compound has also been studied in the context of small-cell lung cancer treatment. In combination with cisplatin, it has shown a high response rate and a promising median survival time, making it an effective treatment for metastatic small-cell lung cancer (Noda et al., 2002).

Use in Advanced Gastric Cancer

In the treatment of advanced gastric cancer, this compound has been evaluated as a second-line treatment in combination with S-1, showing considerable efficacy. This combination was specifically tested in patients who did not respond to first-line S-1-based chemotherapy (Tanabe et al., 2015).

Pharmacogenetic Insights

There is significant research into the pharmacogenetics of this compound, particularly focusing on its efficacy and resistance in colorectal cancer therapy. Studies have looked into genetic factors and mechanisms contributing to the variability in treatment response, an important aspect in the trend of personalized medicine (Panczyk, 2014).

Impact on Chemotherapy Resistance

Research on this compound includes its role in overcoming chemotherapy resistance. Understanding the molecular basis of drug resistance and the genetic factors involved is key to improving chemotherapy effectiveness, particularly in colorectal cancer (Cortejoso et al., 2013).

Mécanisme D'action

Irestatin 9389 acts as a potent inhibitor of the endonuclease IRE1 and the unfolded protein response (UPR) . It has been found to reduce ER stress in renal tubular injury models . It’s also suggested that IRE1α inhibitors, including this compound, have the potential to mitigate the progression of atherosclerosis .

Safety and Hazards

While specific safety and hazard data for Irestatin 9389 is not available in the search results, it’s important to handle it with appropriate safety measures due to its biological activity. It’s recommended to avoid inhalation, contact with eyes, skin, and clothing, and to use it in a chemical fume hood with an independent air supply .

Propriétés

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKODFAFXMGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.